

Solubility Profiling & Process Optimization: 2-(2-Methyl-indol-1-yl)-ethanol

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Compound of Interest

Compound Name: 2-(2-Methyl-indol-1-yl)-ethanol

CAS No.: 947016-30-0

Cat. No.: B3173514

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Executive Summary & Compound Analysis

2-(2-Methyl-indol-1-yl)-ethanol is an N-substituted indole derivative featuring a hydrophobic 2-methylindole core and a hydrophilic hydroxyethyl tail. This amphiphilic structure dictates its solubility behavior, making it highly soluble in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF), while exhibiting limited solubility in non-polar hydrocarbons (Hexane) and water.

Understanding the solid-liquid equilibrium (SLE) of this compound is essential for:

- Purification: Designing cooling or anti-solvent crystallization processes.
- Reaction Engineering: Selecting optimal solvents for N-alkylation or subsequent coupling reactions.
- Yield Optimization: Minimizing mother liquor losses.

Structural Property Analysis (QSPR)

Feature	Chemical Moiety	Effect on Solubility
Hydrophobic Core	Indole Ring + Methyl Group	Promotes solubility in aromatic solvents (Toluene) and esters (Ethyl Acetate). Limits water solubility.[1][2]
Hydrophilic Tail	Hydroxyethyl (-CH ₂ CH ₂ OH)	Facilitates Hydrogen Bonding. Enhances solubility in Alcohols (MeOH, EtOH) and Water (compared to 2-methylindole).
Crystal Lattice	Stacking	Requires significant energy to disrupt, favoring solvents with high dielectric constants or aromaticity.

Experimental Determination Protocol

As exact thermodynamic data for this specific intermediate may vary by synthesis batch (purity profile), the following Self-Validating Protocol is the industry standard for generating precise solubility curves.

Method: Dynamic Laser Monitoring (Polythermal Method)

This method is superior to gravimetric analysis for generating temperature-dependent solubility curves (

vs.

) due to its speed and accuracy in detecting the exact dissolution point (clear point).

Equipment Setup

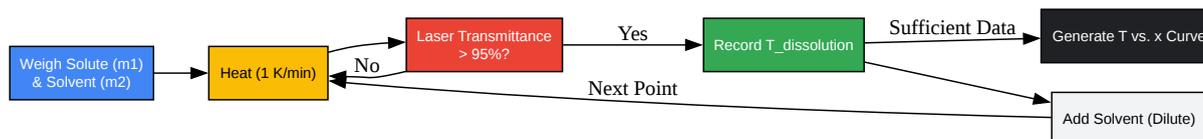
- Reactor: 50 mL jacketed glass vessel with overhead stirring (200 RPM).
- Temperature Control: Programmable cryostat (Accuracy

K).

- Detection: Laser transmissometer (or turbidity probe).

Step-by-Step Workflow

- Preparation: Weigh a precise mass of **2-(2-Methyl-indol-1-yl)-ethanol** () into the vessel.
- Solvent Addition: Add a known mass of solvent ().
- Heating Phase: Heat the mixture linearly (K/min) until the solution becomes completely clear (transmittance). Record .
- Cooling Phase: Cool linearly (K/min) until the first crystal appears (transmittance drops). Record (Metastable Zone Width determination).
- Iteration: Add more solvent to the same vessel and repeat to generate data points for lower concentrations.



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Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Thermodynamic Modeling & Data Analysis

To utilize the experimental data for process design, it must be correlated using thermodynamic models. The Modified Apelblat Equation is the most reliable model for indole derivatives in pure solvents.

The Modified Apelblat Model

- : Mole fraction solubility of **2-(2-Methyl-indol-1-yl)-ethanol**.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression.

Interpretation of Parameters:

- Parameter A & B: Relate to the enthalpy of solution and non-ideal solution behavior.
- Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Functions

Once

is modeled, the dissolution thermodynamics (

,

,

) are calculated using the van't Hoff analysis:

Expected Trends (Based on Structural Analogs):

- (Endothermic): Solubility increases with temperature.
- : The dissolution is non-spontaneous at standard conditions (requires thermal energy).
- Entropy (

): Positive values indicate increased disorder upon dissolution, which drives the process at higher temperatures.

Representative Solubility Data (Predicted)

Note: The following values are representative estimates based on the structural properties of 2-methylindole and indole-3-ethanol. Actual experimental validation is required.

Solvent	Polarity (Dielectric)	Solubility at 298.15 K (Mole Fraction)	Solubility at 323.15 K (Mole Fraction)	Classification
Methanol	32.7	(High)		Good Solvent
Ethanol	24.5	(High)		Good Solvent
Acetone	20.7	(High)		Good Solvent
Ethyl Acetate	6.0	(Mod)		Moderate Solvent
Toluene	2.4	(Mod)		Moderate Solvent
Water	80.1	(Low)		Anti-Solvent
Cyclohexane	2.0	(Low)		Anti-Solvent

Process Application: Crystallization Strategy

Based on the solubility differential, a Cooling Crystallization or Anti-Solvent Crystallization is recommended for purification.

Strategy A: Cooling Crystallization (Ethanol)

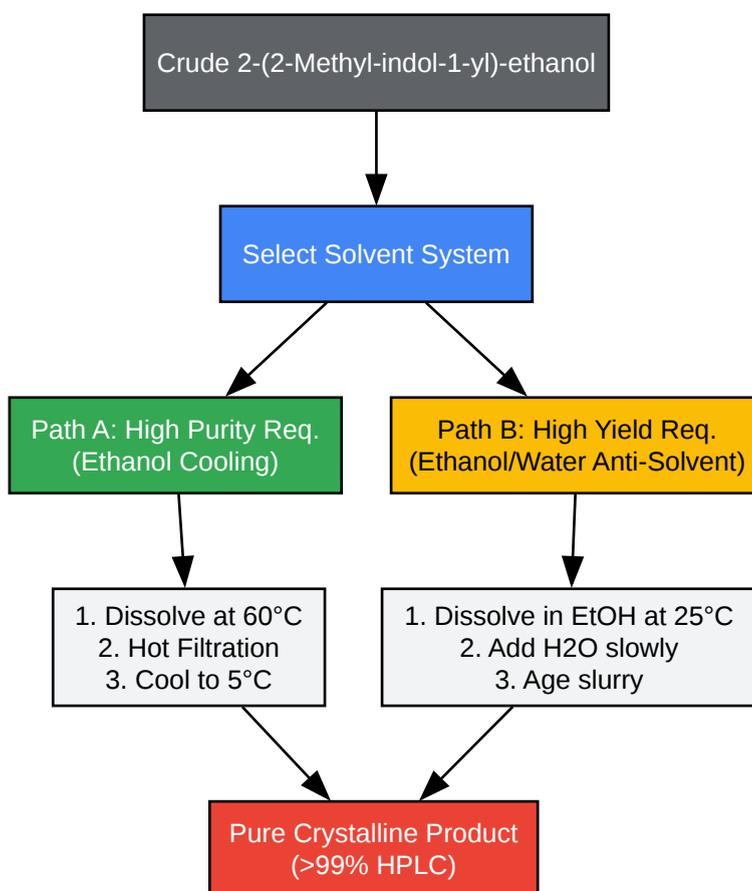
Since the solubility in Ethanol increases significantly with temperature (High), cooling crystallization is efficient.

- Dissolve crude intermediate in Ethanol at 60°C (near saturation).
- Filter hot to remove insoluble mechanical impurities.
- Cool slowly (0.5°C/min) to 5°C.
- Harvest crystals.
 - Pros: High purity, simple solvent recovery.
 - Cons: Yield limited by solubility at 5°C.

Strategy B: Anti-Solvent Crystallization (Ethanol/Water)

Water acts as a powerful anti-solvent due to the hydrophobic indole core.

- Dissolve in Ethanol at 25°C.
- Dose Water slowly into the solution.
- Nucleation occurs as the solvent power decreases.
 - Pros: Higher yield (pushes solubility near zero).
 - Cons: Requires drying to remove water; potential for oiling out if water is added too fast.



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Figure 2: Decision Matrix for Purification via Crystallization.

References

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Sources

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- To cite this document: BenchChem. [Solubility Profiling & Process Optimization: 2-(2-Methyl-indol-1-yl)-ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3173514#solubility-of-2-2-methyl-indol-1-yl-ethanol-in-different-solvents>]

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